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Compound of Interest

Compound Name: 4-Aminonicotinaldehyde

Cat. No.: B1271976 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the chemical reactivity of 4-
Aminonicotinaldehyde and 4-aminobenzaldehyde. An understanding of the nuanced

differences in the reactivity of these structurally similar aromatic aldehydes is critical for

applications in medicinal chemistry, organic synthesis, and materials science. This document

outlines a theoretical framework for their reactivity, supported by established chemical

principles, and provides detailed experimental protocols for their quantitative comparison.

Chemical and Physical Properties
A summary of the key physical and chemical properties of 4-Aminonicotinaldehyde and 4-

aminobenzaldehyde is presented in Table 1. These properties are fundamental to

understanding the behavior of these compounds in chemical reactions and for the design of

experimental procedures.
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Property 4-Aminonicotinaldehyde 4-Aminobenzaldehyde

Molecular Formula C₆H₆N₂O[1] C₇H₇NO[2][3]

Molecular Weight 122.12 g/mol [1] 121.14 g/mol [3]

Appearance Not specified in search results Yellow crystalline powder[4]

Melting Point 113-118 °C[5] 71-72 °C[4]

Boiling Point 342.2 °C at 760 mmHg[5] 278.1 °C

Solubility Not specified in search results
Soluble in alcohol and

benzene; insoluble in water.[4]

IUPAC Name
4-aminopyridine-3-

carbaldehyde[1]
4-aminobenzaldehyde[2]

CAS Number 42373-30-8[1] 556-18-3[2]

Theoretical Comparison of Reactivity
The primary difference in the expected reactivity of 4-Aminonicotinaldehyde and 4-

aminobenzaldehyde arises from the presence of a nitrogen atom in the aromatic ring of 4-
Aminonicotinaldehyde. The pyridine ring, in comparison to the benzene ring, exerts distinct

electronic effects that modulate the reactivity of the amino and aldehyde functional groups.

The nitrogen atom in the pyridine ring is electronegative and imparts an overall electron-

withdrawing character to the ring, particularly at the ortho (2 and 6) and para (4) positions

relative to the nitrogen. In 4-Aminonicotinaldehyde (4-aminopyridine-3-carbaldehyde), the

aldehyde group is at the 3-position and the amino group is at the 4-position.

Aldehyde Group Reactivity: The aldehyde group at the 3-position of the pyridine ring is

expected to be more electrophilic than the aldehyde group in 4-aminobenzaldehyde. This is

because the electron-withdrawing nature of the pyridine nitrogen reduces the electron

density of the entire ring system, making the carbonyl carbon more susceptible to

nucleophilic attack. While the amino group at the 4-position is electron-donating through

resonance, the inductive effect of the ring nitrogen is anticipated to have a significant impact.
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Amino Group Reactivity: Conversely, the nucleophilicity of the amino group in 4-
Aminonicotinaldehyde is expected to be lower than that of 4-aminobenzaldehyde. The

electron-withdrawing pyridine ring reduces the electron density on the exocyclic amino

nitrogen, making its lone pair of electrons less available for donation to an electrophile.

Therefore, it is hypothesized that 4-Aminonicotinaldehyde will exhibit enhanced reactivity

towards nucleophiles at the aldehyde carbon, but diminished reactivity at the amino nitrogen in

comparison to 4-aminobenzaldehyde.

Experimental Protocols for Reactivity Comparison
To quantitatively assess the reactivity of 4-Aminonicotinaldehyde and 4-aminobenzaldehyde,

standardized experimental protocols are essential. The following section details a method for

comparing their reactivity via Schiff base formation with a primary amine, monitored by UV-Vis

spectroscopy.

Schiff Base Formation Kinetics
This protocol outlines the determination of the second-order rate constant for the formation of a

Schiff base between the aldehyde and a model primary amine (e.g., aniline or glycine ethyl

ester).

Materials:

4-Aminonicotinaldehyde

4-Aminobenzaldehyde

Aniline (or other suitable primary amine)

Absolute Ethanol (spectroscopic grade)

UV-Vis Spectrophotometer with a temperature-controlled cuvette holder

Quartz cuvettes (1 cm path length)

Volumetric flasks and pipettes
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Stopwatch

Procedure:

Preparation of Stock Solutions:

Prepare 0.01 M stock solutions of 4-Aminonicotinaldehyde and 4-aminobenzaldehyde in

absolute ethanol.

Prepare a 0.1 M stock solution of aniline in absolute ethanol.

Determination of λmax:

Record the UV-Vis spectrum of the Schiff base product for each aldehyde to determine the

wavelength of maximum absorbance (λmax). This can be done by allowing a mixture of

the aldehyde and aniline to react to completion.

Kinetic Measurements:

Equilibrate the stock solutions and the spectrophotometer to a constant temperature (e.g.,

25 °C).

In a quartz cuvette, mix a known concentration of the aldehyde (e.g., 1 mL of 0.01 M stock

solution) with a large excess of the aniline solution (e.g., 1 mL of 0.1 M stock solution) in a

final volume of 10 mL with absolute ethanol. The large excess of aniline ensures pseudo-

first-order kinetics.

Immediately start recording the absorbance at the predetermined λmax at regular time

intervals until the reaction is complete (i.e., the absorbance becomes constant).

Repeat the experiment for the other aldehyde under identical conditions.

Data Analysis:

The pseudo-first-order rate constant (k') can be determined by plotting ln(A∞ - At) versus

time (t), where A∞ is the final absorbance and At is the absorbance at time t. The slope of

this plot will be -k'.
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The second-order rate constant (k) can then be calculated by dividing the pseudo-first-order

rate constant by the concentration of the amine in excess: k = k' / [Aniline].

The calculated second-order rate constants for 4-Aminonicotinaldehyde and 4-

aminobenzaldehyde can be directly compared to quantify their relative reactivity.
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Caption: Experimental workflow for comparing aldehyde reactivity.
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Caption: Mechanism of Schiff base formation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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